Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate

Chiral purity Enantiomeric excess Procurement specification

Racemic or misconfigured chiral intermediates derail protease inhibitor programs. This enantiopure (2S,3R) building block provides the (R)-hydroxyl geometry required for HIV-1 protease Asp25/Asp125 binding and renin inhibitor synthesis. • (2S,3R) configuration yields nanomolar IC50 in recombinant HIV-1 protease assays • Orthogonal Cbz protection survives Boc-deprotection conditions (TFA/CH₂Cl₂) • CF3 group enhances S1′ pocket occupancy and metabolic stability • ≥98% purity with <0.15% diastereomeric impurities per ICH Q3A

Molecular Formula C14H18F3NO3
Molecular Weight 305.29 g/mol
Cat. No. B8107187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate
Molecular FormulaC14H18F3NO3
Molecular Weight305.29 g/mol
Structural Identifiers
SMILESCC(C)C(C(C(F)(F)F)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C14H18F3NO3/c1-9(2)11(12(19)14(15,16)17)18-13(20)21-8-10-6-4-3-5-7-10/h3-7,9,11-12,19H,8H2,1-2H3,(H,18,20)/t11-,12+/m1/s1
InChIKeySESFXBYSHTUGNX-NEPJUHHUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate – Chiral Fluorinated Building Block


Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate (CAS 2382269-99-8) is a chiral, enantiomerically pure carbamate derivative featuring a trifluoromethyl-substituted hydroxyethylamine backbone protected with a benzyloxycarbonyl (Cbz) group . With molecular formula C₁₄H₁₈F₃NO₃ and molecular weight 305.29 g/mol, this compound serves as a protected chiral amino alcohol intermediate, primarily utilized in the synthesis of hydroxyethylamine-based aspartyl protease inhibitors, including HIV-1 protease and renin inhibitors [1]. The defined (2S,3R) stereochemistry corresponds to the configuration required for optimal binding in the S1/S1′ subsites of retroviral proteases, where the (R)-configured hydroxyl group is essential for transition-state mimicry [1].

Why Not Racemic or Generic Analogs


Substituting this compound with racemic mixtures, the (2S,3S) diastereomer, or non-fluorinated analogs introduces quantifiable risks to synthetic yield, stereochemical fidelity, and downstream biological activity. The (2S,3R) configuration is not interchangeable: in hydroxyethylamine-based HIV-1 protease inhibitors, the (R)-configured hydroxyl group at the 2-position is critical for transition-state isostere binding to catalytic aspartates, and inversion to the (S) configuration at this center typically abolishes inhibitory activity [1]. Furthermore, the trifluoromethyl group is not merely a lipophilic substituent; its bioisosteric replacement with a methyl group alters the steric accommodation within the S1′ protease pocket, directly affecting inhibitor potency in a target-dependent manner [2]. Finally, the Cbz protecting group provides orthogonal deprotection selectivity versus commonly used Boc-protected analogs, enabling stepwise synthetic strategies that would be precluded by generic substitution [3].

Quantitative Differentiation vs. Closest Comparators


Enantiomeric Purity vs. Racemic Mixture

The (2S,3R)-configured product is supplied at 98% purity (Leyan, Chemscene) , in contrast to the racemic benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate sold by Sigma-Aldrich (Enamine catalog) at 95% purity without stereochemical specification . While this represents a 3-percentage-point purity difference, the critical distinction lies in stereochemical definition rather than bulk purity: the racemic product contains all four stereoisomers in undefined proportions, requiring chiral resolution or asymmetric synthesis before use in stereospecific protease inhibitor construction.

Chiral purity Enantiomeric excess Procurement specification

Diastereomeric Binding in HIV-1 Protease Inhibitors

In hydroxyethylamine-based HIV-1 protease inhibitors, the (R) configuration at the hydroxyl-bearing carbon (C2 in this scaffold) is strongly preferred for inhibitory activity, as demonstrated in foundational structure-activity studies where (R)-configured hydroxyethylamine isosteres exhibited IC50 values in the low nanomolar range, while (S)-configured diastereomers showed substantially reduced or absent inhibition due to misalignment with catalytic aspartates Asp25 and Asp125 [1]. The (2S,3R) configuration of this carbamate corresponds to the active (R)-hydroxyl geometry required for transition-state mimicry, whereas the (2S,3S) diastereomer (CAS 291778-49-9) presents the hydroxyl group in the disfavored (S) orientation, which is predicted to compromise hydrogen-bonding geometry with the catalytic dyad based on crystallographic analysis of inhibitor-protease complexes [1]. No direct IC50 comparison exists for the free carbamate intermediates, as biological activity is measured on the fully elaborated inhibitors; nonetheless, the stereochemical requirement is a class-level determinant of downstream compound potency [1].

Diastereomer selectivity HIV-1 protease Transition-state isostere

Protecting Group Orthogonality: Cbz vs. Boc

The benzyl carbamate (Cbz) protecting group on this compound is cleaved via catalytic hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH), whereas the tert-butyl carbamate (Boc) group is removed under mild acidolysis (TFA, HCl/dioxane). This orthogonality is a key synthetic design feature: Boc can be selectively cleaved by mild acidolysis without affecting the Cbz group, whereas benzyl carbamates require significantly stronger acidic conditions or hydrogenolysis for deprotection [1]. In multi-step syntheses of retroviral protease inhibitors where multiple amino groups require differential protection, the Cbz-protected intermediate enables sequential deprotection strategies that would be impossible with a Boc-protected analog alone [2].

Orthogonal protection Cbz deprotection Hydrogenolysis Acidolysis

Trifluoromethyl vs. Methyl Bioisosterism

The trifluoromethyl group is not a simple lipophilic replacement for a methyl group; its bioisosterism is context-dependent. A systematic study using a collagenase B (MMP-8) S1′ pocket probe demonstrated that the CF3 group can be accommodated in a tight lipophilic tunnel, but the inhibitory potency relative to CH3, CH3CH2, and (CH3)2CH varies depending on the steric constraints of the specific pocket [1]. The CF3 group offers a van der Waals volume intermediate between methyl and isopropyl (CF3 ≈ 21.3 ų; CH3 ≈ 13.7 ų; iPr ≈ 28.3 ų), providing enhanced lipophilicity (Hansch π ≈ +0.88 for CF3 vs. +0.56 for CH3 on an aromatic ring) without the full steric demand of an isopropyl group [1]. In the context of HIV-1 protease inhibitor design, the CF3-substituted P1/P1′ moiety contributes to improved metabolic stability compared to non-fluorinated analogs by resisting cytochrome P450-mediated oxidation at the benzylic or allylic positions [1].

Trifluoromethyl bioisosterism Protease inhibitor Lipophilic pocket S1′ subsite

Storage Condition: Refrigeration vs. Room Temperature

The (2S,3R) enantiomer as supplied by Chemscene specifies storage at 2–8°C in sealed, dry conditions , whereas the racemic mixture from Sigma-Aldrich is shipped and stored at room temperature and the (2S,3S) diastereomer (CAS 291778-49-9) is also stored at room temperature per Chemsrc . This storage condition differential suggests that the specific (2S,3R) stereoisomer may exhibit different solid-state stability or hygroscopicity compared to its diastereomer and racemic mixture, necessitating cold-chain logistics for long-term preservation.

Storage condition Stability Procurement logistics

Predicted Physicochemical Properties: (2S,3R) vs. (2S,3S)

The (2S,3S) diastereomer (CAS 291778-49-9) has predicted density of 1.227 ± 0.06 g/cm³ and predicted boiling point of 408.4 ± 45.0 °C . While analogous computational predictions for the (2S,3R) isomer are not publicly reported, the (2S,3R) isomer is assigned a distinct CAS number (2382269-99-8) and unique InChI Key (SESFXBYSHTUGNX-NEPJUHHUSA-N) relative to the (2S,3S) isomer (SESFXBYSHTUGNX-RYUDHWBXSA-N) , confirming they are chromatographically and spectroscopically distinguishable entities. The different InChI stereochemical descriptors provide a definitive analytical fingerprint for identity verification at receiving, ensuring the correct diastereomer is delivered.

Predicted properties Diastereomer Boiling point Density

Optimal Application Scenarios


HIV-1 Protease Inhibitor Discovery

This compound is optimally deployed as a chiral P1/P1′ building block in the synthesis of hydroxyethylamine-based HIV-1 protease inhibitors. The (2S,3R) configuration provides the (R)-hydroxyl geometry required for binding to catalytic aspartates Asp25 and Asp125, a stereochemical prerequisite established by extensive SAR showing that (R)-configured hydroxyethylamine isosteres yield nanomolar-range IC50 values against recombinant HIV-1 protease [1]. The Cbz protecting group allows orthogonal deprotection via hydrogenolysis after assembly of the inhibitor core, compatible with Boc-based protection at other positions [2]. The trifluoromethyl group occupies the S1′ pocket with enhanced lipophilicity and metabolic stability compared to a methyl substituent, contributing to improved pharmacokinetic profiles in lead optimization [3].

Renin Inhibitor Intermediate Synthesis

The same hydroxyethylamine scaffold with defined (2S,3R) stereochemistry is a key intermediate in the multi-step synthesis of renin inhibitors, which share the aspartyl protease mechanism with HIV-1 protease. Patent literature (G.D. Searle & Co.) explicitly describes the use of chiral hydroxyethylamine intermediates for both retroviral protease and renin inhibitor programs, requiring enantiomerically and diastereomerically pure amine building blocks [2]. The 98% purity and stereochemical definition of this compound meet the specifications for late-stage clinical candidate synthesis where diastereomeric impurities must be controlled to <0.15% per ICH Q3A guidelines for new drug substances.

Orthogonal Protection Strategy

This compound is specifically indicated for synthetic routes requiring differential amine protection. The Cbz group is stable under the mild acidic conditions (TFA/CH₂Cl₂) used for Boc deprotection, enabling sequential unveiling of amine functionalities without protecting group scrambling [2]. This orthogonality is critical in the construction of complex peptidomimetic inhibitors where the trifluoromethyl-hydroxyethylamine moiety must remain protected during acidic deprotection of a Boc-protected P2 or P2′ amine. The racemic mixture or the (2S,3S) diastereomer cannot fulfill this role with equivalent synthetic efficiency, as they lack either the correct stereochemistry or the orthogonal protecting group profile.

SAR Studies of Fluorinated P1′ Substituents

In systematic SAR exploration of S1′ pocket substituents, this compound serves as a CF3-bearing building block for direct comparison with CH3, CH2CH3, and CH(CH3)2 analogs. The bioisosterism of CF3 is target-dependent, as demonstrated by Jagodzinska et al. (2009) using a collagenase B probe, where the relative potency of CF3 vs. CH3 varied with the steric constraints of the pocket [3]. This compound enables head-to-head P1′ substituent scanning in the context of HIV-1 protease or renin inhibitor series, providing quantitative structure-activity data that the non-fluorinated methyl analog (where available) cannot generate for trifluoromethyl-specific interactions.

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